molecular formula C6H5NO4 B014978 N-Methoxycarbonylmaleimide CAS No. 55750-48-6

N-Methoxycarbonylmaleimide

Cat. No. B014978
CAS RN: 55750-48-6
M. Wt: 155.11 g/mol
InChI Key: LLAZQXZGAVBLRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methoxycarbonylmaleimide-related compounds often involves regioselective reduction processes. For example, 3-Methoxymaleimide and its N-alkyl derivatives can be synthesized by base-promoted N-alkylation, followed by reduction with sodium borohydride to yield methyl 5-hydroxytetramates, which are useful intermediates in synthesizing a variety of tetramate derivatives (Issa et al., 2006).

Molecular Structure Analysis

The molecular structure of N-Methoxycarbonylmaleimide derivatives has been elucidated through various structural studies. For instance, cycloadducts formed with maleic anhydride and N-methylmaleimide show the degree of C-C bond lengthening, which correlates with their reactivity towards retro-Diels-Alder reactions (Goh et al., 2008).

Chemical Reactions and Properties

N-Methoxycarbonylmaleimide undergoes various chemical reactions, including spontaneous alternating copolymerization with methoxyallene to produce alternating copolymers and adducts, showcasing its reactivity and versatility in polymer chemistry (Yamamoto et al., 1999).

Scientific Research Applications

  • N-Hydroxysuccinimide, a related compound, demonstrates a chemically reversible redox response, serving as a mediator for the oxidation of benzyl alcohol in specific conditions (Kishioka & Yamada, 2006).

  • N-Phenylmaleimide, another derivative, has been studied for its reaction with methanol, leading to the production of specific compounds with potential applications in organic chemistry (Finnegan & Mueller, 1965).

  • Certain derivatives of N-phenylmaleimide have shown low toxicity and the ability to inhibit melanoma growth, suggesting potential as leads for developing new anticancer agents (Noldin et al., 2015).

  • N-Cyclohexylmaleimide has been synthesized for applications in heat-resistant transparent methacrylic resin (Kita, Kishino, & Nakagawa, 1997).

  • The Diels-Alder reactions involving N-phenylmaleimide and 2(1H)-pyridones under specific conditions are studied for the production of isoquinuclidine derivatives (Hoshino, Matsuzaki, & Fujita, 2008).

  • Maleimido acids and maleoylpeptides are used for preparing a wide range of biochemically interesting conjugates due to their reactivity toward thiol groups, indicating potential applications in biochemistry and molecular biology (Keller & Rudinger, 1975).

  • The study of copolymerization of N-carbethoxymaleimide with divinyl ether indicates applications in polymer science, particularly in the creation of polymers with diverse molecular weights and comonomer ratios (Butler & Zampini, 1977).

  • A study on the reaction of thioacetamide with N-arylmaleimides producing various compounds suggests applications in organic synthesis and pharmaceutical chemistry (Aseeva et al., 2022).

  • The regioselective synthesis of methyl 5-hydroxytetramates from 3-methoxymaleimides offers potential applications in the synthesis of various tetramate derivatives (Issa et al., 2006).

  • Enzyme-activated surfactants for the dispersion of carbon nanotubes represent an application in materials science and nanotechnology (Cousins et al., 2009).

  • Radical polymerization studies of n-(ethoxycarbonylphenyl)maleimides indicate applications in polymer chemistry, particularly in creating polymers with excellent thermal stability and solubility in various solvents (Matsumoto, Oki, & Otsu, 1992).

  • Vinyl chloride/N-phenylmaleimide copolymerization studies highlight applications in improving heat resistance and homogeneity in PVC, relevant in materials science and polymer technology (Du et al., 2000).

  • Reactions of methoxy-(2-trimethylsilyl)ethoxycarbene with various functional groups, including Michael acceptors, are significant in organic chemistry and synthesis (Pole, Sharma, & Warkentin, 1996).

  • Supramolecular hydrogels utilizing derivatives of N-methoxycarbonylmaleimide have applications in ligand-receptor interaction studies, thermal and pH perturbation, and chiral recognition, indicating potential in biochemical and pharmaceutical research (Zhang et al., 2003).

  • A study on a methotrexate binding protein fraction from L1210 lymphocyte plasma membranes, using derivatives of N-methoxycarbonylmaleimide, suggests potential applications in cancer research and therapy (McCormick et al., 1979).

  • Bismaleimides treated with BDA yield novel bis-type 7-azanorbornane derivatives, indicating applications in organic synthesis and pharmaceuticals (Zaima, Matsuno, & Mitsuhashi, 1988).

  • Preparation of maleimide-modified oligonucleotides using N-Methoxycarbonylmaleimide provides a method with high control over the final construct, relevant in molecular biology and genetic engineering (Kjærsgaard, Hansen, & Gothelf, 2022).

  • A mitochondria-immobilized fluorescent probe developed using derivatives of N-methoxycarbonylmaleimide effectively detects hypochlorite in living cells, tissues, and zebrafish, showing potential in biological imaging and diagnostics (Li et al., 2020).

Safety And Hazards

When handling N-Methoxycarbonylmaleimide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

N-Methoxycarbonylmaleimide has been used in the preparation of maleimide and monobromomaleimide-modified oligonucleotides from the corresponding amine . This suggests potential future applications in the field of bioconjugate chemistry and the development of oligonucleotide conjugates .

properties

IUPAC Name

methyl 2,5-dioxopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAZQXZGAVBLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204311
Record name Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
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Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methoxycarbonylmaleimide

CAS RN

55750-48-6
Record name N-(Methoxycarbonyl)maleimide
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Record name Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
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Record name Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
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Record name Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a 1000 ml 3-neck round bottom flask was added 400 ml of ethyl acetate. The flask was placed in an ice bath and the temperature was allowed to drop to about 0° C. To the cooled flask was sequentially added with stirring 7.76 g of maleimide and 8.8 ml of N-methylmorpholine. Then, through an addition funnel was added to the stirring mixture 6.26 ml of methyl chloroformate at a rate so as not to raise the temperature above 3° C. Through the addition funnel was then added 5 ml of ethyl acetate as washing and the washing was added to the reaction mixture. The reaction mixture was stirred for 30 minutes at between 0°-3° C. Thereafter, the reaction mixture was filtered through a Buchner funnel. The flask was washed 2× with 10 ml of ethyl acetate and the washings were also filtered. The resulting precipitate was washed 2× with 10 ml of ethyl acetate. The combined filtrate and washings were extracted with 100 ml of ice cold water, dried (10 g Na2SO4), and evaporated to dryness under reduced pressure. The residue was redissolved in 50-100 ml of ethyl acetate:isopropyl ether (40:60 /v:v) using a water bath at 60° C. The resulting solution was filtered, cooled until crystals appeared. After 30 minutes in an ice bath, the cooled solution and crystals were filtered through a sintered glass funnel and the crystals washed 2× with 20 ml of isopropyl ether. The crystals were vacuum dried overnight, M.P. 61°-63° C.
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
6.26 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methylchloroformate (4.4 mL, 56.7 mmol, 1 eq) was added to a solution of maleimide (5.5 g, 56.7 mmol, 1 eq) and NMM (6.2 mL, 56.7 mmol, 1 eq) in 200 mL of EtOAc at 0° C. The suspension was stirred at 0° C. for 30 minutes, filtered and washed with EtOAc. Filtrate and washings were combined and washed with cold water and dried over anhydrous Na2SO4. After filtration and evaporation under vacuum a pink solid was obtained. Purification by column chromatography on silica gel (Hexane-EtOAc, 1:1, v/v) provided the product (4.8 g, 55%).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
55%

Synthesis routes and methods III

Procedure details

Maleimide (2.00 g, 20.6 mmol) and N-methyl morpholine (2.08 g, 20.6 mmol) in ethyl acetate were cooled to 0° C. Dropwise addition of methylchloroformate (1.4 mL, 20.7 mmol) produced white precipitate. The solution was stirred for 1 hour at 0° C., after which the solids were removed by filtration. Concentration of the filtrate yielded a pink oil, which was purified by column chromatography (eluant 3:1 hexanes:ethyl acetate) to yield pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxycarbonylmaleimide
Reactant of Route 2
N-Methoxycarbonylmaleimide
Reactant of Route 3
Reactant of Route 3
N-Methoxycarbonylmaleimide

Citations

For This Compound
97
Citations
NL Kjærsgaard, RA Hansen, KV Gothelf - Bioconjugate Chemistry, 2022 - ACS Publications
… In organic synthesis N-methoxycarbonylmaleimide is used for the synthesis of maleimide … DNA (H 2 N-DNA) using N-methoxycarbonylmaleimide (Figure 1C). The maleimide group is …
Number of citations: 1 0-pubs-acs-org.brum.beds.ac.uk
JT Elliott, GD Prestwich - Bioconjugate Chemistry, 2000 - ACS Publications
Two maleimide-containing diacylglycerol derivatives were synthesized to permit the anchoring of short peptides and longer polypeptides to phospholipid bilayers and membranes. The …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
V Nagel, C Burchardt, PJ Riss… - Nuclear Medicine and …, 2010 - academia.edu
… Results: The reaction of NOTA and DOTA analogues with N-methoxycarbonylmaleimide led to the accordant maleimide derivatives in high yields. Deprotection with TFA resulted in the …
Number of citations: 4 www.academia.edu
Q He, N Chatani - Angewandte Chemie International Edition, 2021 - Wiley Online Library
… Curiously, in the reaction of 1 d with N-methoxycarbonylmaleimide as a coupling partner, the … Using N-methoxycarbonylmaleimide can be used as an alternative of free N-H maleimide. …
B De Bruin, B Kuhnast, F Hinnen… - Bioconjugate …, 2005 - ACS Publications
… The residue, containing [ 18 F]-5, was then redissolved in 0.25 mL of dioxane containing 25 mg of N-methoxycarbonylmaleimide. Aqueous sat. NaHCO 3 (0.75 mL) was then added to …
Number of citations: 150 0-pubs-acs-org.brum.beds.ac.uk
MC Finniss, KS Chu, CJ Bowerman, JC Luft… - Citeseer
… Our spacer, (N-(5-hydroxypentyl)maleimide), was synthesized from previously reported methods by combining N-methoxycarbonylmaleimide and 5-amino-1pentol in saturated sodium …
Number of citations: 2 citeseerx.ist.psu.edu
M Kye, Y Lim - Journal of Peptide Science, 2018 - Wiley Online Library
… (2) Conjugation using 5′-maleimide-modified DNA: 5′-amine-modified DNAs (200 nmol) protected on a solid support were reacted with 80 μmol of N-methoxycarbonylmaleimide in …
J Schlesinger, C Fischer, I Koezle, S Vonhoff… - Bioconjugate …, 2009 - ACS Publications
… hydrolysis product Y12, and N-methoxycarbonylmaleimide were initially analyzed on a … pH 6.5), to elute both unreacted N-methoxycarbonylmaleimide and the hydrolyzed species [ 90 Y]…
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
S Kirchhof, FP Brandl, N Hammer… - Journal of Materials …, 2013 - pubs.rsc.org
… The solution was stirred and treated with N-methoxycarbonylmaleimide (4.32 mmol, 670 mg) under ice cooling. After 30 min, the ice bath was removed and the solution was allowed to …
Number of citations: 113 0-pubs-rsc-org.brum.beds.ac.uk
X Yue, DO Kiesewetter, J Guo, Z Sun… - Bioconjugate …, 2013 - ACS Publications
… was subjected to reaction with N-methoxycarbonylmaleimide. The optimized conditions for … A 10-fold excess of N-methoxycarbonylmaleimide 1 (60 μmol) relative to substrate 5b or 5c (…
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk

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